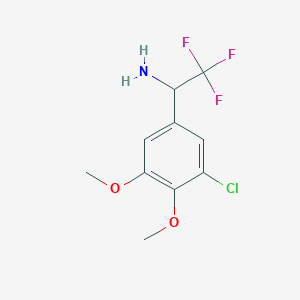
N-Methylindolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylindolin-6-amine is a nitrogen-containing heterocyclic compound derived from indole Indole derivatives are known for their wide-ranging biological activities and are found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
N-Methylindolin-6-amine can be synthesized through various methods. One common approach involves the N-methylation of indole derivatives. For instance, the use of phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent has been reported to achieve high yields and excellent monoselectivity . Another method involves the use of N-heterocyclic carbene catalysts and carbon dioxide as a carbon source, which provides an environmentally benign route for N-methylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes. Mechanochemical methods, such as solvent-free ball milling, have been developed to produce tertiary N-methylated amine derivatives efficiently . These methods are advantageous due to their high yields, short reaction times, and reduced environmental impact.
化学反応の分析
Types of Reactions
N-Methylindolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted indole derivatives.
科学的研究の応用
N-Methylindolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of N-Methylindolin-6-amine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact molecular targets and pathways depend on the specific application and derivative of this compound.
類似化合物との比較
Similar Compounds
Indole: The parent compound of N-Methylindolin-6-amine, known for its wide range of biological activities.
N-Methylindole: A closely related compound with similar chemical properties.
Indolin-6-amine: Another derivative of indole with potential biological activities.
Uniqueness
This compound is unique due to its specific N-methylation, which can significantly alter its biological and chemical properties compared to its parent compounds. This modification can enhance its selectivity and potency in various applications, making it a valuable compound in medicinal chemistry and organic synthesis .
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
N-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 |
InChIキー |
GOHHENZKSSPEPX-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC2=C(CCN2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)

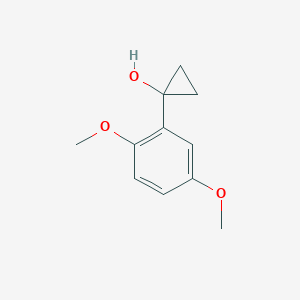

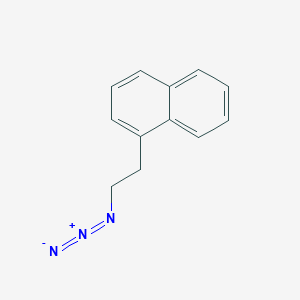

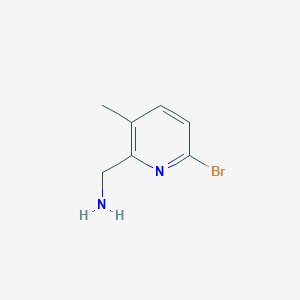
![tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)
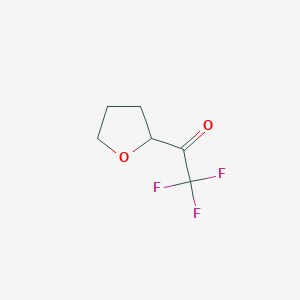

![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
